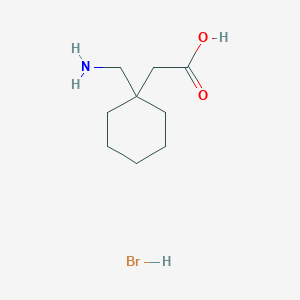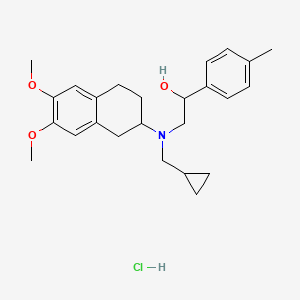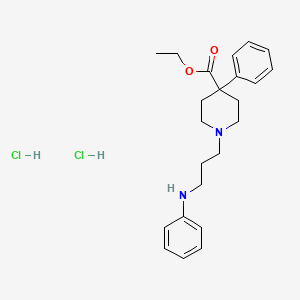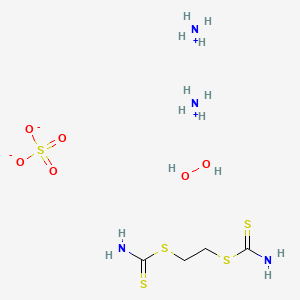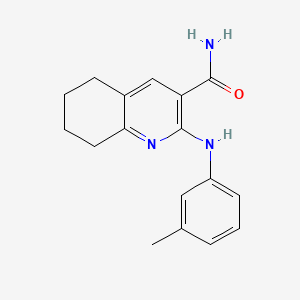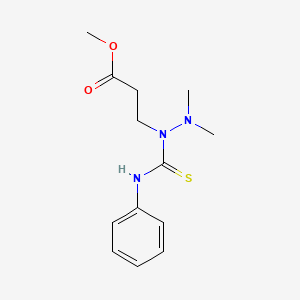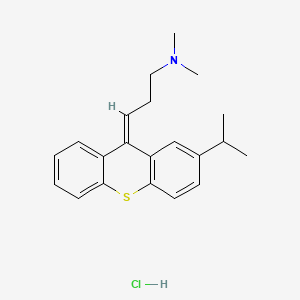
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a thioxanthene core, which is a sulfur-containing tricyclic structure, and a dimethylaminopropylidene side chain. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioxanthene Core: This step involves the cyclization of appropriate precursors to form the thioxanthene structure. This can be achieved through various methods, including Friedel-Crafts alkylation or acylation reactions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a suitable base.
Attachment of the Dimethylaminopropylidene Side Chain: This step involves the reaction of the thioxanthene core with a dimethylaminopropylidene precursor, often through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride can be compared with other thioxanthene derivatives, such as:
Chlorprothixene: A thioxanthene derivative used as an antipsychotic agent.
Flupenthixol: Another antipsychotic thioxanthene derivative with similar structural features.
Thiothixene: A thioxanthene derivative used in the treatment of schizophrenia.
The uniqueness of this compound lies in its specific structural modifications, which can impart distinct chemical and biological properties compared to other thioxanthene derivatives.
Eigenschaften
CAS-Nummer |
15930-99-1 |
|---|---|
Molekularformel |
C21H26ClNS |
Molekulargewicht |
360.0 g/mol |
IUPAC-Name |
(3Z)-N,N-dimethyl-3-(2-propan-2-ylthioxanthen-9-ylidene)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25NS.ClH/c1-15(2)16-11-12-21-19(14-16)17(9-7-13-22(3)4)18-8-5-6-10-20(18)23-21;/h5-6,8-12,14-15H,7,13H2,1-4H3;1H/b17-9-; |
InChI-Schlüssel |
CJEZPWQUUJDVEK-WPTDRQDKSA-N |
Isomerische SMILES |
CC(C)C1=CC\2=C(C=C1)SC3=CC=CC=C3/C2=C/CCN(C)C.Cl |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=CCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


